molecular formula C5H10O2 B3193475 (S)-(Tetrahydrofuran-2-YL)methanol CAS No. 72074-94-3

(S)-(Tetrahydrofuran-2-YL)methanol

Cat. No. B3193475
CAS RN: 72074-94-3
M. Wt: 102.13 g/mol
InChI Key: BSYVTEYKTMYBMK-YFKPBYRVSA-N
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Description

Methanol, also known as methyl alcohol, is the simplest alcohol with the chemical formula CH3OH . It consists of a methyl group linked with a hydroxyl group . It is a colorless, volatile, flammable liquid with a distinctive odor similar to that of ethanol . Methanol is toxic and may cause blindness if ingested .


Synthesis Analysis

Methanol is primarily produced from natural gas, where natural gas is used both as a feedstock and as a process fuel . The modern method of preparing methanol is based on the direct combination of carbon monoxide gas and hydrogen in the presence of a catalyst . Increasingly, syngas, a mixture of hydrogen and carbon monoxide derived from biomass, is used for methanol production .


Molecular Structure Analysis

Methanol consists of a methyl group (CH3) linked with a hydroxyl group (OH) . The molecular weight of methanol is 32.042 g/mol .


Chemical Reactions Analysis

Methanol can be used to produce a wide range of products. It can be converted into formaldehyde, used in great quantities for building up a vast number of compounds, among them many important synthetic dyestuffs, resins, pharmaceuticals, and perfumes . Large quantities are converted to dimethylaniline for dyestuffs and to formaldehyde for synthetic resins .


Physical And Chemical Properties Analysis

Methanol is a colorless liquid that boils at 64.7 °C and solidifies at -97.6 °C . It forms explosive mixtures with air and burns with a nonluminous flame . It is completely miscible in water . Methanol has an odor that is similar to ethyl alcohol, the intoxicant of alcoholic beverages .

Scientific Research Applications

  • Synthesis of Insecticides : (S)-(Tetrahydrofuran-2-yl)methanol is used in the synthesis of certain insecticides. For instance, it has been employed in the preparation of (S)-(+)-Dinotefuran, an insecticide, through a process of dynamic kinetic resolution (Wu, 2015).

  • Analytical Chemistry : This compound plays a role in analytical chemistry, particularly in mass spectrometry. It serves as a model for the basic ring systems of simple carbohydrates and assists in understanding the fragmentation patterns in mass spectrometry (Dua et al., 1992).

  • Dielectric Properties Study : Research has explored the dielectric relaxation of tetrahydrofuran in alcohol solutions. These studies are crucial for understanding the dielectric properties of substances, which has implications in fields like electronics and materials science (Chaudhari et al., 1999).

  • Proteolipid Protein Research : Tetrahydrofuran is also utilized in biochemistry for the delipidation and water solubilization of brain proteolipid proteins. This application is significant in the study of neurological disorders and brain chemistry (Tandler & Fiszer de Plazas, 1975).

  • Thermodynamic Studies : It is used in thermodynamic studies to understand the mixing behaviors of various substances. This research is crucial for developing new materials and understanding chemical interactions (Chawla & Suri, 1980).

  • Alternative Solvent Applications : Tetrahydrofuran derivatives like 2-Methyltetrahydrofuran (2-MeTHF) are being investigated as alternative, more environmentally friendly solvents in organic chemistry. They have potential applications in syntheses involving organometallics and biotransformations (Pace et al., 2012).

  • Vapor-Liquid Equilibrium Studies : This compound is also significant in the study of vapor-liquid equilibrium (VLE), which is crucial in the design and operation of industrial distillation processes. These studies help in understanding the behavior of chemicals under different temperature and pressure conditions (Fernández et al., 2021).

Safety And Hazards

Methanol is very toxic if inhaled. If inhaled, it will target certain organs and cause long term damage. Symptoms include cough, headache, dizziness, weakness, nausea, and visual disturbance . Methanol is a skin irritant. Repeated direct skin contact to methanol can cause dermatitis with dryness and cracking .

Future Directions

The efficient conversion of CO2 to hydrocarbons offers a way to replace the dependency on fossil fuels and mitigate the accumulation of surplus CO2 in the atmosphere that causes global warming . Therefore, various efforts have been made in recent years to convert CO2 to fuels and value-added chemicals . In this context, methanol can play a significant role as it can be produced from biomass .

properties

IUPAC Name

[(2S)-oxolan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYVTEYKTMYBMK-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](OC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(Tetrahydrofuran-2-YL)methanol

CAS RN

57203-01-7
Record name (2S)-(+)-2-(Hydroxymethyl)tetrahydrofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JM Frost, MJ Dart, KR Tietje, TR Garrison… - Journal of medicinal …, 2010 - ACS Publications
Several 3-acylindoles with high affinity for the CB 2 cannabinoid receptor and selectivity over the CB 1 receptor have been prepared. A variety of 3-acyl substituents were investigated, …
Number of citations: 177 pubs.acs.org
FFJ de Kleijne, SJ Moons, PB White… - Organic & Biomolecular …, 2020 - pubs.rsc.org
The stereoselective introduction of the glycosidic bond is one of the main challenges in chemical oligosaccharide synthesis. Stereoselective glycosylation can be achieved using …
Number of citations: 12 pubs.rsc.org
RA Fairhurst, TH Marsilje, S Stutz, A Boos… - Bioorganic & Medicinal …, 2016 - Elsevier
Taking the pyrrolopyrimidine derived IGF-1R inhibitor NVP-AEW541 as the starting point, the benzyl ether back-pocket binding moiety was replaced with a series of 2-cyclic ether methyl …
Number of citations: 9 www.sciencedirect.com
U Scheffler, R Mahrwald - The Journal of organic chemistry, 2012 - ACS Publications
Extensive studies of asymmetric cross-aldol addition between enolizable aldehydes are described and provide a deeper insight into histidine-catalyzed aldol additions. In particular, …
Number of citations: 52 pubs.acs.org

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